molecular formula C11H15NO2 B14884164 3-(3-Methoxyphenyl)pyrrolidin-3-ol

3-(3-Methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B14884164
M. Wt: 193.24 g/mol
InChI Key: GDOKIQALMVHGNW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxyl group. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)pyrrolidin-3-ol can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method is known for its regio- and stereoselectivity . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

What sets 3-(3-Methoxyphenyl)pyrrolidin-3-ol apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the methoxyphenyl group and the hydroxyl group can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-9(7-10)11(13)5-6-12-8-11/h2-4,7,12-13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOKIQALMVHGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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